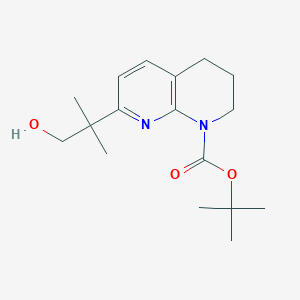

叔丁基 7-(1-羟基-2-甲基丙烷-2-基)-3,4-二氢-1,8-萘啶-1(2H)-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

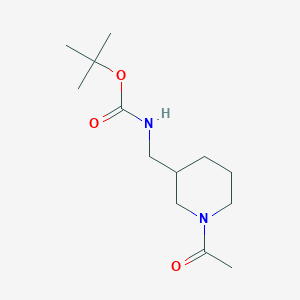

The compound "Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activities. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The 1,8-naphthyridine scaffold is a heterocyclic core that is present in various compounds with diverse biological activities, including antimicrobial and antihypertensive effects .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been reported in the literature. For instance, a series of 1,8-naphthyridine-3-carboxylic acids with different substituents were synthesized and evaluated for their antimycobacterial activities . Another study described the preparation of a 7-aza analog of a known adrenergic receptor antagonist, which involved several steps including thermal treatment, dehydrogenation, and reductive debenzylation . These synthetic routes typically involve multi-step processes that may include cyclization reactions, functional group transformations, and protective group strategies.

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by a bicyclic system containing two nitrogen atoms at the 1 and 8 positions. This core structure can be modified by various substituents, which can significantly alter the compound's biological activity and physicochemical properties. The presence of a tert-butyl group can influence the molecule's lipophilicity and steric hindrance, potentially affecting its binding to biological targets .

Chemical Reactions Analysis

Compounds containing the 1,8-naphthyridine scaffold can undergo a variety of chemical reactions. For example, they can be functionalized through reactions at the carboxylate group or through substitutions at other positions on the ring system. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the steric effects of bulky substituents like the tert-butyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be tailored by modifying the substituents on the core structure. For instance, the introduction of a tert-butyl group can increase the molecule's hydrophobic character, which may affect its solubility and membrane permeability . The presence of a hydroxy group could also impact the compound's hydrogen bonding capacity and acidity/basicity.

科学研究应用

抗菌活性

研究重点阐述了氟喹诺酮类和萘啶类在开发抗菌剂中的潜力,萘啶类在结构上与叔丁基 7-(1-羟基-2-甲基丙烷-2-基)-3,4-二氢-1,8-萘啶-1(2H)-羧酸盐相关。例如,对氟萘啶类的研究表明了它们在体外和体内的显著抗菌活性。结构修饰,例如在 7 位引入叔丁基和其他取代基,对于增强这些化合物的抗菌效力至关重要。这些发现表明该化合物具有合成具有改善治疗特征的新型抗菌剂的潜力 (Bouzard 等,1989), (Bouzard 等,1992)。

合成和结构修饰

对相关化合物的合成和结构修饰的进一步研究提供了对其化学性质和潜在应用的见解。已经为各种衍生物开发了有效的合成路线,突出了这些化学结构在药物开发和其他科学应用中的多功能性。例如,对特定二羟基萘啶衍生物的有效合成研究强调了结构修饰在实现所需化学性质和生物活性中的重要性 (崔亨旭和申亨旭,2008), (Vorona 等,2007)。

有机合成中的潜力

叔丁基 7-(1-羟基-2-甲基丙烷-2-基)-3,4-二氢-1,8-萘啶-1(2H)-羧酸盐的结构特征还表明其在有机合成中的潜在用途,特别是在开发手性助剂和药物中间体方面。对类似结构的研究导致了新合成方法的发现和具有显着生物活性的化合物的开发,表明该化合物在各种研究和开发背景中的广泛适用性 (Studer 等,1995)。

属性

IUPAC Name |

tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-6-7-12-8-9-13(18-14(12)19)17(4,5)11-20/h8-9,20H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCCGHDAVITPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)